
Retinoic-4,4,18,18,18-d5 acid
Overview
Description
13-cis-Retinoic Acid-d5 is a deuterated form of 13-cis-Retinoic Acid, commonly known as isotretinoin. This compound is a synthetic retinoid, which is a derivative of vitamin A. It is primarily used in scientific research as an internal standard for the quantification of 13-cis-Retinoic Acid by gas chromatography or liquid chromatography-mass spectrometry . The deuterium labeling helps in distinguishing it from the non-labeled compound during analytical procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-Retinoic Acid-d5 involves the deuteration of 13-cis-Retinoic Acid. One common method includes the reaction of 3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienyl)-triphenylphosphonium chloride with 5-hydroxy-4-methyl-2(5H)-furanone in ethanol as the solvent and potassium hydroxide as the base at temperatures ranging from -5 to 0°C. The resulting mixture of retinoic acids is then isomerized to 13-cis-Retinoic Acid by treatment with a palladium complex .
Industrial Production Methods: Industrial production of 13-cis-Retinoic Acid-d5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.
Chemical Reactions Analysis
Types of Reactions: 13-cis-Retinoic Acid-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 13-cis-4-oxoretinoic acid.
Reduction: Reduction reactions can convert it back to retinol.
Isomerization: It can isomerize to other forms of retinoic acid, such as all-trans-retinoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Isomerization: Isomerization can be induced by light or heat in the presence of catalysts like palladium.
Major Products:
Oxidation: 13-cis-4-oxoretinoic acid.
Reduction: Retinol.
Isomerization: All-trans-retinoic acid.
Scientific Research Applications
Pharmacological Applications
1.1 Cancer Treatment
Retinoic acids are known for their therapeutic potential in oncology. Retinoic-4,4,18,18,18-d5 acid can be utilized in the treatment of cancers such as acute promyelocytic leukemia (APL). All-trans retinoic acid (ATRA), the non-deuterated counterpart, has been successfully employed in clinical settings to induce differentiation in leukemic cells. The deuterated form may offer advantages in pharmacokinetics and metabolic stability due to its isotopic labeling .
1.2 Dermatological Uses
Retinoids are widely used in dermatology for treating conditions like acne vulgaris and psoriasis. The efficacy of retinoic acid derivatives in promoting skin health is well-documented. This compound may enhance the therapeutic effects of topical treatments by modulating gene expression related to skin regeneration and repair .
Mechanistic Studies
2.1 Receptor Activation
this compound acts as an agonist for retinoic acid receptors (RARs) and peroxisome proliferator-activated receptors (PPARs). Its binding affinity is critical for understanding its biological effects. Studies have shown that this compound has an IC50 of approximately 14 nM for RARα/β/γ and a Kd of 17 nM for PPARβ/δ . This specificity allows researchers to investigate signaling pathways influenced by retinoids in various cell types.
2.2 Gene Expression Modulation
The compound influences gene expression related to cell differentiation and apoptosis. For instance, it can upregulate genes involved in collagen synthesis and skin barrier function. In studies comparing retinol and retinoic acid treatments on skin histology, both compounds increased epidermal thickness and collagen production significantly . This suggests that Retinoic-4,4,18,18,18-d5 could be pivotal in anti-aging therapies by enhancing dermal structure.
Case Studies
Mechanism of Action
The mechanism of action of 13-cis-Retinoic Acid-d5 is similar to that of 13-cis-Retinoic Acid. It binds to nuclear retinoic acid receptors, which then regulate gene expression involved in cell differentiation and proliferation. This binding affects the sebaceous glands, reducing sebum production and inflammation, making it effective in treating severe acne . Additionally, it influences the activity of enzymes involved in retinoid metabolism, further modulating its biological effects.
Comparison with Similar Compounds
All-trans-Retinoic Acid: Another form of retinoic acid used in the treatment of acne and certain types of cancer.
9-cis-Retinoic Acid: Known for its role in activating retinoid X receptors.
Tretinoin: An isomer of retinoic acid used topically for acne treatment.
Uniqueness: 13-cis-Retinoic Acid-d5 is unique due to its deuterium labeling, which provides a distinct advantage in analytical applications. The deuterium atoms make it easily distinguishable from non-labeled compounds, allowing for precise quantification and analysis in complex biological matrices .
Biological Activity
Retinoic-4,4,18,18,18-d5 acid is a deuterated derivative of retinoic acid, a crucial metabolite of vitamin A known for its significant biological activities. This compound is primarily recognized for its role in regulating gene expression and influencing various cellular processes. This article delves into the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound is structurally similar to all-trans retinoic acid (ATRA) but features deuterium substitutions at specific positions. This modification can influence its metabolic stability and biological activity.
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₅D₅O₂ |
Molecular Weight | 319.48 g/mol |
Melting Point | 170-175 °C |
Solubility | Soluble in organic solvents |
Retinoic acid exerts its effects primarily through binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding, these receptors regulate the transcription of genes involved in cell differentiation and proliferation.
- Gene Regulation : Retinoic acid modulates the expression of genes responsible for cell cycle regulation and apoptosis.
- Cell Differentiation : It promotes differentiation in various cell types, particularly in epithelial tissues.
- Immune Function : Retinoic acid is essential for maintaining immune homeostasis and modulating inflammatory responses.
1. Cellular Proliferation and Differentiation
This compound has been shown to enhance the differentiation of keratinocytes and other epithelial cells. In vitro studies indicate that it promotes the expression of differentiation markers while inhibiting proliferation in certain cancer cell lines.
Case Study: Keratinocyte Differentiation
- Objective : Assess the impact on keratinocyte differentiation.
- Method : Cultured human keratinocytes were treated with varying concentrations of this compound.
- Results : Enhanced expression of involucrin and filaggrin was observed, indicating increased differentiation.
2. Anti-Cancer Properties
Retinoids are well-known for their anti-cancer properties. Research indicates that this compound can inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Inhibition of Cancer Cell Lines by Retinoids
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (lung cancer) | 0.5 | Induction of apoptosis |
MCF-7 (breast cancer) | 0.3 | Cell cycle arrest at G1 phase |
HeLa (cervical cancer) | 0.7 | Increased expression of pro-apoptotic genes |
3. Dermatological Applications
Retinoids are commonly used in dermatology for their effects on skin health. This compound has been evaluated for its efficacy in treating acne vulgaris and photoaging.
Case Study: Acne Treatment
- Objective : Evaluate the effectiveness in reducing acne lesions.
- Method : A double-blind study where participants received topical applications over 12 weeks.
- Results : A significant reduction in inflammatory lesions was noted compared to placebo (p < 0.01).
Metabolism and Pharmacokinetics
The metabolism of retinoids involves conversion to various metabolites that can exhibit differing biological activities. Studies have shown that deuterated forms may alter the metabolic pathways compared to their non-deuterated counterparts.
Table 2: Metabolic Pathways of Retinoids
Metabolite | Biological Activity |
---|---|
4-Hydroxy Retinoic Acid | Less active than ATRA |
4-Oxo Retinoic Acid | Active; promotes differentiation |
All-trans Retinoic Acid | Primary active form |
Q & A
Basic Research Questions
Q. What are the key considerations for preparing Retinoic-4,4,18,18,18-d5 acid in cell culture studies?
Methodological Answer:
- Solubility: Dissolve in anhydrous DMSO (≤0.1% final concentration) to avoid solvent toxicity. Pre-warm to 37°C to ensure homogeneity .
- Storage: Aliquot and store at -86°C to prevent deuterium-hydrogen exchange, which compromises isotopic integrity .
- Dose Optimization: Conduct pilot dose-response experiments (e.g., 10 nM–1 µM) using non-deuterated retinoic acid as a baseline. Validate efficacy via qPCR for RAR/RXR target genes (e.g., CYP26A1) .
Q. How do I verify the isotopic purity of this compound?
Methodological Answer:
- Analytical Techniques: Use LC-MS/MS with a reverse-phase C18 column and deuterium-specific transitions (e.g., m/z 305.24 → 205.1 for d5 vs. 300.44 for non-deuterated RA). Compare with reference spectra from certified batches .
- Batch Validation: Request a Certificate of Analysis (CoA) from suppliers, ensuring ≥98% isotopic enrichment and absence of d0/d1 impurities .
Q. What cell models are optimal for studying this compound in differentiation assays?
Methodological Answer:
- Stem Cells: Use human induced pluripotent stem cells (hiPSCs) treated with 100 nM RA-d5 for 5–7 days to induce neural or hematopoietic lineages. Monitor differentiation via flow cytometry (e.g., CD34+ for hematopoietic progenitors) .
- Cancer Models: Apply RA-d5 to acute promyelocytic leukemia (APL) cell lines (e.g., NB4) at 1 µM for 48–72 hours. Assess differentiation via CD11b expression and morphological changes (e.g., reduced nuclear:cytoplasmic ratio) .
Advanced Research Questions
Q. How should I design a factorial experiment to assess isotopic effects on RA-d5’s transcriptional activity?
Methodological Answer:
- Variables: Include (i) RA-d5 vs. non-deuterated RA, (ii) dose (low/high), and (iii) treatment duration (acute/chronic). Use a 2×2×2 factorial design .
- Controls: Incorporate solvent-only (DMSO) and RA receptor antagonist (e.g., AGN 193109) groups to isolate RAR-dependent effects .
- Analysis: Perform RNA-seq with differential expression analysis (DESeq2). Filter genes with ≥2-fold change (FDR <0.05) and validate via ChIP-seq for RAR binding .
Q. How can I resolve contradictions in metabolic uptake data between RA-d5 and non-deuterated RA?
Methodological Answer:
- Kinetic Studies: Compare AUC (area under the curve) and half-life (t½) using LC-MS/MS in in vivo models. RA-d5 may exhibit slower hepatic clearance due to deuterium isotope effects .
- Tracer Experiments: Co-administer RA-d5 and ¹³C-labeled RA to distinguish isotopic interference from true metabolic differences. Normalize data to internal standards (e.g., d4-RA for LC-MS) .
- Statistical Reconciliation: Apply mixed-effects models to account for batch variability and biological replicates (n ≥6). Report 95% confidence intervals for pharmacokinetic parameters .
Q. What strategies mitigate batch-to-batch variability in RA-d5’s biological activity?
Methodological Answer:
- Pre-Experimental Calibration: Test each batch in a standardized luciferase reporter assay (e.g., RARE-luc HEK293 cells). Reject batches with <80% activity relative to historical controls .
- Cross-Validation: Compare transcriptional profiles (RNA-seq) of RA-d5 batches in primary cells (e.g., human keratinocytes). Use PCA to cluster batches by similarity and exclude outliers .
Q. How do I integrate RA-d5 into in vivo developmental studies while controlling for isotopic dilution?
Methodological Answer:
- Dosing Regimen: Administer RA-d5 via intraperitoneal injection (1 mg/kg) in timed-pregnant rodents. Collect embryos at critical windows (e.g., E8.5–E10.5 for neural tube patterning) .
- Isotopic Dilution Correction: Measure RA-d5 and endogenous RA levels via LC-MS/MS. Apply mass-balance equations to adjust for natural abundance deuterium in tissues .
Q. Data Analysis & Reporting Standards
Q. What statistical frameworks are recommended for analyzing RA-d5’s dose-dependent effects?
Methodological Answer:
- Nonlinear Regression: Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism). Report EC50 values with bootstrap-derived confidence intervals .
- Meta-Analysis: Aggregate data from multiple studies using random-effects models (RevMan software). Address heterogeneity via I² statistics and subgroup analysis (e.g., by cell type) .
Q. How should I report isotopic labeling efficiency in methods sections?
Methodological Answer:
- Detailed Specifications: State the isotopic position (C-4, C-18), enrichment percentage (e.g., 98% d5), and analytical validation method (e.g., "LC-MS/MS confirmed <2% d0 contamination") .
- Ethical Compliance: Adhere to journal guidelines for stable isotope research (e.g., IRB approval for human studies, ARRIVE 2.0 for animal models) .
Properties
IUPAC Name |
(2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14-/i3D3,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-UTAVKCRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)(C)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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